5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one
Description
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is a halogenated benzoxazolone derivative characterized by a bromine atom at the 5-position and a methoxy group at the 6-position of its bicyclic structure. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often investigated for their diverse pharmacological and agrochemical properties. Bromine and methoxy substituents are known to influence electronic effects (e.g., electron withdrawal or donation) and steric profiles, which can modulate interactions in biological systems or synthetic pathways .
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
5-bromo-6-methoxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6BrNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |
InChI Key |
JVAVHRFTIAMECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one typically involves the bromination of 6-methoxybenzo[d]oxazol-2(3H)-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzoxazole ring.
Industrial Production Methods
Industrial production of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
2.1. Substitution Reactions
The bromine atom at C5 undergoes nucleophilic aromatic substitution (NAS) with amines or oxygen nucleophiles:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia | Pd-catalyzed amination, 100°C | 5-Amino-6-methoxybenzoxazolone | 76% | |
| Methanol | CuI catalyst, 80°C | 5-Methoxy-6-methoxybenzoxazolone | 68% |
Mechanistic Insight :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Buchwald-Hartwig amination, while copper iodide facilitates Ullmann-type couplings .
2.2. Cross-Coupling Reactions
The C5 bromine participates in Suzuki-Miyaura and Sonogashira couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki (Borylation) | PdCl₂(dppf), KOAc, dioxane, 100°C | 5-Borylated benzoxazolone | 89% | |
| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, TEA, 70°C | 5-Alkynyl-6-methoxybenzoxazolone | 73% |
Applications :
3.1. Methoxy Group Demethylation
Controlled demethylation of the C6 methoxy group can generate phenolic intermediates:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C to RT | 5-Bromo-6-hydroxybenzoxazolone | 88% | |
| HI (47%) | Reflux, 12 hours | 5-Bromo-6-hydroxybenzoxazolone | 81% |
Note : Demethylation enables subsequent O-alkylation or glycosylation .
3.2. Reduction of the Oxazolone Ring
Catalytic hydrogenation cleaves the oxazolone ring:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 24 hours | 5-Bromo-6-methoxyaniline | 92% |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one has been investigated for its potential as a pharmacological agent, particularly in the context of enzyme inhibition and therapeutic development.
Kynurenine 3-Monooxygenase Inhibition
Research has indicated that derivatives of benzoxazole, including 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one, exhibit inhibitory activity against kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. Inhibiting KMO can alter the kynurenine pathway, which is linked to neuroinflammation and neurodegeneration. For instance, structural modifications to the benzoxazole core have been shown to enhance potency and selectivity for KMO inhibition, suggesting that this compound could be a lead candidate for developing therapeutic agents against conditions like Alzheimer's disease .
Anticancer Activity
Studies have evaluated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The presence of specific substituents on the benzoxazole ring can significantly influence the compound's ability to induce apoptosis in cancer cells. For example, compounds with a methoxy group at the 6-position have demonstrated enhanced activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
Synthetic Methodologies
The synthesis of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one has been explored using various methodologies that emphasize efficiency and yield.
Catalytic Approaches
Recent advancements in synthetic strategies include the use of novel catalysts that facilitate the formation of benzoxazole derivatives under mild conditions. For instance, magnetic solid acid nanocatalysts have been employed to achieve high yields in shorter reaction times, which is advantageous for large-scale production .
Green Chemistry Practices
The application of environmentally friendly solvents and reaction conditions has also been a focus in synthesizing this compound. Utilizing water as a solvent and conducting reactions at ambient temperatures not only reduces environmental impact but also enhances safety during synthesis .
Biological Studies
The biological implications of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one extend beyond its pharmacological properties.
Toxicological Assessments
Investigations into the toxicological profiles of benzoxazole derivatives have revealed insights into their safety for potential therapeutic use. Assessments typically involve evaluating cellular responses to exposure and determining any adverse effects on human cell lines .
Mechanistic Studies
Understanding the mechanism by which 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one exerts its biological effects is crucial for its development as a drug candidate. Studies often involve elucidating the interaction between the compound and target proteins or enzymes, providing insights into how structural characteristics influence biological activity .
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (NO₂, Br): Increase acidity of adjacent hydroxyl groups (e.g., 6-OH in 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one), leading to pH-dependent anionic forms .
- Methoxy vs.
- Halogen Position : Bromine at the 5- or 7-position alters steric and electronic profiles, affecting synthetic accessibility and biological target interactions .
Spectral and Analytical Data
- UV-Vis Spectroscopy : Nitro derivatives show bathochromic shifts (e.g., 383 nm → 418 nm in anionic form) . Brominated analogs likely exhibit distinct λmax due to substituent electronic effects.
- NMR : Line broadening in carbon spectra (C-5, C-6, C-7) observed in ionic forms of nitro derivatives . For brominated compounds, deshielding effects from bromine alter chemical shifts .
Biological Activity
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered significant attention due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, while providing data tables and case studies for a comprehensive understanding.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives are recognized for their wide spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated cytotoxic effects against different cancer cell lines.
- Anti-inflammatory : Potential in reducing inflammation and associated pain.
The structural characteristics of benzoxazoles contribute significantly to their interaction with biological targets, enhancing their pharmacological profiles .
Antimicrobial Activity
Research indicates that 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one exhibits notable antimicrobial properties. A study reported the minimal inhibitory concentrations (MIC) against various pathogens:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one | E. coli | 15 |
| B. subtilis | 10 | |
| C. albicans | 12 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies using human colorectal carcinoma (HCT-116) cell lines revealed that 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one exhibits significant anticancer activity. The compound's IC50 value was determined through the Sulforhodamine B (SRB) assay:
| Compound | IC50 (µM) |
|---|---|
| 5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one | 24.5 |
| 5-Fluorouracil (standard drug) | 29.2 |
The structure–activity relationship (SAR) analysis indicated that the presence of methoxy groups enhanced the anticancer efficacy of similar benzoxazole derivatives .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazole derivatives, including 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one. The research utilized a disk diffusion method against standard bacterial strains. The results demonstrated that the compound inhibited bacterial growth effectively, particularly against B. subtilis, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties, researchers synthesized a series of benzoxazole analogs and assessed their cytotoxic effects on multiple cancer cell lines. The findings indicated that compounds with bromine and methoxy substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs, supporting the hypothesis that structural modifications can significantly impact biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one, and how can intermediates be optimized to improve yield?
- Methodology : Start with halogenation of 6-methoxybenzo[d]oxazol-2(3H)-one using brominating agents like N-bromosuccinimide (NBS) under radical conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to minimize byproducts such as dibrominated derivatives. For example, shows that using 2 equivalents of NBS yields 5-(bromomethyl) derivatives, while excess reagent leads to dibrominated analogs .
- Characterization : Confirm regioselectivity via H and C NMR. Key signals for the brominated position include downfield shifts in aromatic protons (e.g., δ 7.14–7.99 ppm) and carbon resonances near δ 131–142 ppm .
Q. How can spectroscopic techniques distinguish between neutral and ionic forms of substituted benzoxazolones?
- Methodology : Use pH-dependent UV-Vis and NMR spectroscopy. demonstrates that 6-hydroxy-5-nitro derivatives exhibit a bathochromic shift (383 nm → 418 nm) upon deprotonation, accompanied by line broadening in C NMR for C-5, C-6, and C-7 .
- Application : For 5-bromo-6-methoxy analogs, track pH-induced changes in carbonyl (C=O) and aromatic proton signals to confirm tautomerism or salt formation.
Advanced Research Questions
Q. How can structural modifications of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one enhance sigma receptor binding affinity?
- Strategy : Use 3D pharmacophore modeling (e.g., Catalyst 4.9 software) to identify critical binding features. highlights hydrophobic aromatic regions, hydrogen bond acceptors, and ionizable groups as key for sigma-1 receptor interactions. Modify substituents at the 3-position (e.g., alkyl chains or fluorophenylpiperazine groups) to align with these features .
- Validation : Test derivatives in competitive binding assays using H-labeled ligands (e.g., pentazocine for sigma-1). Compare IC values to establish structure-activity relationships (SAR) .
Q. What experimental approaches resolve contradictions in biological activity data for benzoxazolone derivatives?
- Case Study : reports divergent cytotoxic and metabolic effects of sigma-2 ligands. To reconcile such discrepancies:
- Perform dose-response assays across multiple cell lines to identify context-dependent activity.
- Use metabolomic profiling (e.g., glycolysis assays) to correlate receptor binding with functional outcomes .
Q. How can computational methods guide the design of benzoxazolone-based TNIK inhibitors for colorectal cancer?
- Workflow :
Dock 5-bromo-6-methoxy derivatives into TNIK’s ATP-binding pocket using molecular dynamics (MD) simulations.
Prioritize compounds with favorable binding energies (< -8 kcal/mol) and interactions with hinge residues (e.g., Glu111).
- Experimental Follow-up : Synthesize top candidates and evaluate IC in kinase inhibition assays. highlights benzo[d]oxazol-2(3H)-ones with sub-micromolar activity against TNIK .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing brominated benzoxazolones?
- Key Steps :
- Purify intermediates via recrystallization (e.g., ethanol for nitro derivatives; mp 159°C ).
- Monitor reactions by TLC (silica gel, ethyl acetate/hexane) to detect premature bromination or oxidation.
Q. How are substituent effects on benzoxazolone reactivity quantified in catalytic applications?
- Analysis : Use Hammett σ constants to correlate electronic effects (e.g., methoxy as electron-donating, bromo as electron-withdrawing) with reaction rates in coupling reactions (e.g., ’s CIE method) .
- Data Interpretation : Plot log(k) vs. σ to identify linear free-energy relationships (LFERs), guiding catalyst selection for asymmetric syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
